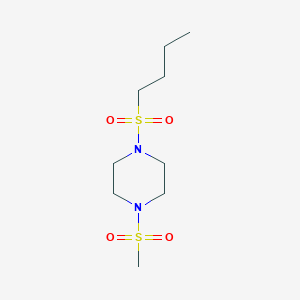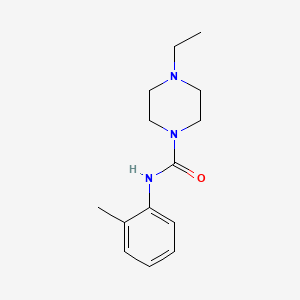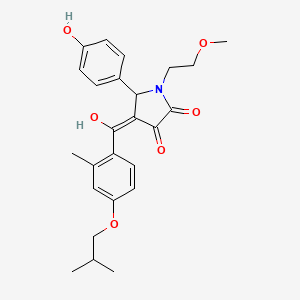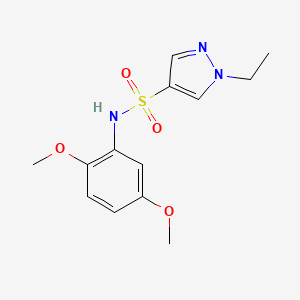
1-(butylsulfonyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine is a chemical compound belonging to the piperazine family. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by the presence of butylsulfonyl and methylsulfonyl groups attached to a piperazine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with butylsulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfonic acids
Reduction: Thiol derivatives
Substitution: Various alkylated or acylated piperazine derivatives
Applications De Recherche Scientifique
1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparaison Avec Des Composés Similaires
- 1-(Butylsulfonyl)piperazine
- 1-(Methylsulfonyl)piperazine
- 4-(Methylsulfonyl)piperazine
Comparison: 1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both butylsulfonyl and methylsulfonyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications.
Propriétés
IUPAC Name |
1-butylsulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYRGJJVGLRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{1-[(methylsulfonyl)acetyl]piperidin-2-yl}propanoate](/img/structure/B5286889.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5286891.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-furamide](/img/structure/B5286895.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5286905.png)
![N-cyclopropyl-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5286907.png)

![2-[2-(aminomethyl)-4-morpholinyl]-N-cyclopentyl-2-oxoacetamide hydrochloride](/img/structure/B5286923.png)
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[1-(benzenesulfonyl)cyclopropyl]methanone](/img/structure/B5286930.png)
![N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B5286941.png)
![[1-(3,5-dimethylbenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5286949.png)
![(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE](/img/structure/B5286962.png)

![N-[3-(2-furyl)-1-methylpropyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5286972.png)

